molecular formula C26H36FN3O6S B584586 tert-Butyl rosuvastatin CAS No. 615263-60-0

tert-Butyl rosuvastatin

货号: B584586
CAS 编号: 615263-60-0
分子量: 537.6 g/mol
InChI 键: IJHZGLLGELSZAF-DSJWGCTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rosuvastatin involves several steps, including the preparation of intermediates such as tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. One of the methods involves the use of carbonyl reductase and cofactor co-immobilization on an amino resin carrier. This biocatalytic approach offers high enantioselectivity and yield . Another method involves the reaction of tert-butylammonium salt of rosuvastatin with appropriate bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and cofactor regeneration strategies are employed to reduce costs and improve efficiency .

化学反应分析

Types of Reactions

tert-Butyl rosuvastatin undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce rosuvastatin calcium .

作用机制

tert-Butyl rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. This inhibition results in a decrease in cholesterol levels and an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, leading to enhanced clearance of LDL from the bloodstream .

生物活性

Introduction

Tert-butyl rosuvastatin is a synthetic derivative of rosuvastatin, a potent HMG-CoA reductase inhibitor widely used for managing hypercholesterolemia and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and comparative studies with other statins.

Pharmacokinetics

Pharmacokinetic studies are critical for understanding how drugs behave in the body. This compound exhibits distinct pharmacokinetic properties compared to its parent compound, rosuvastatin.

Key Pharmacokinetic Parameters

ParameterValue (this compound)Reference
C(max) (ng/mL)10.22 (5 mg), 25.86 (10 mg), 44.99 (20 mg)
AUC(0-t) (ng/mL·h)73.67 (5 mg), 210.21 (10 mg), 303.81 (20 mg)
Half-life (t(1/2))13.01 - 15.40 hours

The pharmacokinetic profile indicates a linear relationship between dosage and plasma concentration, with significant differences observed between fasting and fed states.

Comparative Studies

In clinical trials, this compound has been compared with other statins and combination therapies to evaluate its efficacy in lowering lipid levels.

Case Study: Efficacy Comparison with Ezetimibe

A study comparing low-dose rosuvastatin with a combination of rosuvastatin and ezetimibe demonstrated similar reductions in LDL-C and apoB levels:

Treatment GroupLDL-C Reduction (mg/dL)ApoB Reduction (mg/dL)P-value
Rosuvastatin 20 mg/day-94.3 ± 15.4-62.0 ± 20.90.54
Rosuvastatin 5 mg + Ezetimibe 10 mg/day-89.9 ± 22.7-66.8 ± 21.60.86

Both treatments were well tolerated, although the combination therapy showed greater reductions in triglycerides and free fatty acids .

This compound functions by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver and increased uptake of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials, revealing a generally favorable tolerance among patients.

Adverse Events

The most common adverse events reported include:

  • Mild increases in liver enzymes
  • Muscle enzyme elevations in some patients
  • Gastrointestinal disturbances such as nausea

These events were typically transient and resolved without intervention .

属性

CAS 编号

615263-60-0

分子式

C26H36FN3O6S

分子量

537.6 g/mol

IUPAC 名称

tert-butyl (E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1

InChI 键

IJHZGLLGELSZAF-DSJWGCTQSA-N

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

手性 SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

规范 SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

同义词

(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester

产品来源

United States
Customer
Q & A

Q1: What is the role of tert-butyl rosuvastatin in the synthesis of amorphous rosuvastatin calcium?

A1: this compound serves as a crucial starting material in a novel synthesis method for producing highly pure, amorphous rosuvastatin calcium []. This method involves hydrolyzing this compound in the presence of a nitrogen-containing organic base and an aprotic solvent, potentially containing water. This process leads to the formation of a rosuvastatin salt, which is then converted into the desired rosuvastatin calcium. This approach bypasses the use of alkali metals, resulting in a final product with significantly reduced impurities [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。